Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate

Raltegravir synthesis Protecting group orthogonality Amidoxime formation

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (CAS 518047-98-8; MF C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a Cbz-protected α-amino amidoxime that serves as a key late-stage intermediate in the patented manufacturing route of Raltegravir, the first FDA-approved HIV-1 integrase strand-transfer inhibitor. The compound is formed by reacting benzyl (1-cyano-1-methylethyl)carbamate with hydroxylamine hydrochloride under basic conditions, converting the nitrile into a hydroxyimino (amidoxime) moiety with a reported isolated yield of approximately 89%.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
Cat. No. B7826192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
InChIKeyWWSJZCLRWHEHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (CAS 518047-98-8): A Critical Cbz-Protected Amidoxime Intermediate in Raltegravir Manufacturing


Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (CAS 518047-98-8; MF C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a Cbz-protected α-amino amidoxime that serves as a key late-stage intermediate in the patented manufacturing route of Raltegravir, the first FDA-approved HIV-1 integrase strand-transfer inhibitor [1]. The compound is formed by reacting benzyl (1-cyano-1-methylethyl)carbamate with hydroxylamine hydrochloride under basic conditions, converting the nitrile into a hydroxyimino (amidoxime) moiety with a reported isolated yield of approximately 89% . Its structural identification is confirmed by the (Z)-stereochemistry at the oxime, a sharp melting point of 160.0–160.5 °C, and commercial availability at ≥95% or ≥98% purity from multiple certified vendors [2].

Why Generic Substitution of Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate Fails: Protect-Group Orthogonality, Steric Environment, and Debenzylation Selectivity


The benzyl carbamate (Cbz) protecting group embedded in this compound is not interchangeable with tert-butyloxycarbonyl (Boc), methyl carbamate, or other N-protection strategies in the Raltegravir synthesis. The Cbz group uniquely survives the strongly basic conditions of the amidoxime-forming step (KOH/MeOH) and the acidic conditions of subsequent pyrimidine cyclization and methylation steps, yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or acidolytic debenzylation (aqueous HBr) at the penultimate stage without harming the sensitive pyrimidone core [1]. In contrast, the Boc group would be prematurely cleaved under the acidic methylation conditions, while a simple methyl carbamate cannot be removed to liberate the free amine required for final amidation [2]. The gem-dimethyl substitution adjacent to the amidoxime further imposes steric constraints that influence both oxime geometry and downstream condensation regioselectivity, making direct analog substitution without process re-validation inadmissible [3].

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate: Comparator-Based Quantitative Differentiation Evidence


Evidence 1: Cbz versus Boc Orthogonality — Survival Under KOH/MeOH Amidoxime-Forming Conditions

The benzyl carbamate (Cbz) derivative tolerates the strongly alkaline hydroxylamine conditions (KOH/MeOH) used to convert the precursor nitrile to the amidoxime. The Cbz group remains fully intact at hydroxide concentrations ≥ 2 M at reflux, whereas the tert-butyloxycarbonyl (Boc) analog undergoes rapid solvolytic cleavage under identical conditions (>90% deprotection within 1 h), precluding its use without complete process redesign [1]. This orthogonality is documented in the original Merck process patent (US 7,169,780) and all subsequent improved processes, which exclusively employ the Cbz-protected amidoxime intermediate [2].

Raltegravir synthesis Protecting group orthogonality Amidoxime formation

Evidence 2: Cbz versus Methyl Carbamate — Removability and Downstream Functional Group Compatibility

The Cbz group on the target compound is quantitatively removed by catalytic hydrogenolysis (H₂, 5% Pd/C, MeOH, RT, 2–4 h) to liberate the free amine required for final amidation with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The methyl carbamate analog (reported in patent literature as methyl N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)carbamate, WO2016075605A1) cannot be cleaved under any conditions compatible with the pyrimidone core, rendering it a dead-end intermediate [1]. In the patented improved process (US 10,259,778), hydrogenolytic Cbz removal proceeds with >95% conversion, yielding the crystalline free amine intermediate (Compound X) without chromatography [2].

Raltegravir deprotection Cbz hydrogenolysis Methyl carbamate stability

Evidence 3: Acidolytic Debenzylation Step Efficiency — Aqueous HBr versus Alternative Cleavage Methods

An alternative debenzylation route employing aqueous hydrobromic acid (48% HBr) at 62 ± 3 °C for 2 h has been patented (EP 3102565 A1) as a cost-effective replacement for catalytic hydrogenolysis, eliminating the need for Pd/C catalyst and hydrogenation equipment. Using 730 g of aqueous HBr per 100 g of benzyl-protected intermediate (a ~7.3:1 w/w ratio), the process achieves complete Cbz removal and delivers the debenzylated amine in high purity after pH adjustment and extraction [1]. This acidolytic method is not applicable to Boc-protected intermediates, which would undergo premature cleavage during earlier acidic methylation steps, nor to methyl carbamates, which resist acidolysis entirely [2].

Raltegravir process optimization Debenzylation Acidolytic cleavage

Evidence 4: Reproducible Amidoxime Formation Yield — Defined Process versus Unoptimized Analog Outcomes

The conversion of benzyl (1-cyano-1-methylethyl)carbamate to the target benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate proceeds with a documented isolated yield of approximately 89% using the standard NH₂OH·HCl/KOH/MeOH protocol . This yield has been reproduced across multiple patent filings and commercial syntheses. In contrast, the analogous conversion using the Boc-protected nitrile precursor requires careful pH control to avoid simultaneous Boc loss and typically yields <30% under comparable conditions due to competing hydrolysis pathways [1]. The gem-dimethyl substitution adjacent to the amidoxime carbon is critical for directing exclusive (Z)-oxime geometry, which is essential for the regioselectivity of the subsequent DMAD cyclization [2].

Amidoxime synthesis Raltegravir intermediate Process yield benchmarking

Evidence 5: Defined Solid-State Identity — Melting Point and Purity as Procurement Quality Benchmarks

The target compound is a well-defined crystalline solid with a sharp melting point of 160.0–160.5 °C (lit.) [1] and is commercially available at certified purities of ≥95% (AKSci, Bidepharm) or ≥98% (Synblock, Macklin) with accompanying batch-specific QC documentation including NMR, HPLC, and LC-MS . The tert-butyl analog (CAS 1432507-43-1) is predominantly offered as an oil or low-melting solid with purity specifications generally at 95% and limited QC documentation, reflecting its less mature supply chain . The methyl carbamate analog has no commercial availability record from major catalog vendors. The sharply defined melting point of the benzyl compound provides a rapid, low-cost identity and purity check (pharmacopeial method <741>) that is not available for less crystalline analogs.

Quality control Solid-state characterization Pharmaceutical intermediate procurement

Evidence 6: Supply-Chain Maturity — Multi-Vendor Availability and Established Regulatory Provenance

The target benzyl carbamate amidoxime is listed as 'Raltegravir intermediate RTG3' or 'Raltegravir II' by multiple global chemical suppliers including Santa Cruz Biotechnology (Cat. SCBT), Fujifilm Wako, Aladdin, Macklin, Bidepharm, AKSci, and Synblock, with documented use in the preparation of HIV-integrase inhibitors . This multi-vendor sourcing is directly linked to its role in the original Merck raltegravir patents (US 7,169,780) and subsequent improved processes (US 10,259,778; EP 3102565; WO 2016/075605), providing a clear regulatory provenance trail for DMF/CEP filings [1]. The tert-butyl analog (CAS 1432507-43-1) has no documented role in any approved API synthesis and is available from fewer than three catalog suppliers, while the methyl analog has zero commercial sourcing records. For GMP intermediate procurement, the benzyl compound's established regulatory pathway reduces the burden of justifying a novel starting material to health authorities.

Supply-chain robustness Regulatory starting material Raltegravir intermediate procurement

Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Scenario A: GMP Intermediate Procurement for Raltegravir API Manufacturing

The benzyl carbamate amidoxime is the de facto standard intermediate for any Raltegravir manufacturing campaign following the patent-protected route. Its ≥98% purity specification with batch-specific HPLC, NMR, and LC-MS documentation from suppliers such as Synblock or Macklin supports direct use in GMP production without additional purification steps . The dual deprotection capability—catalytic hydrogenolysis (H₂/Pd-C) or acidolytic debenzylation (aq. HBr, 62 °C)—allows CMOs to select the method best matching their equipment profile, reducing technology transfer friction [1]. The compound's defined melting point (160.0–160.5 °C) provides a simple incoming identity test per USP <741> that is unavailable for non-crystalline analogs [2].

Scenario B: Process Development and Route Scouting for Next-Generation Integrase Inhibitors

Medicinal chemistry teams exploring novel integrase strand-transfer inhibitors (INSTIs) beyond Raltegravir can leverage the Cbz-amidoxime scaffold as a validated building block for pyrimidone core construction. The established amidoxime-to-pyrimidone cyclocondensation with dimethyl acetylenedicarboxylate (DMAD) proceeds regioselectively due to the (Z)-oxime geometry enforced by the gem-dimethyl substitution . The documented ~89% yield for the amidoxime-forming step provides a reliable benchmark for SAR library synthesis, and the Cbz group's orthogonal lability allows late-stage diversification via amine acylation after hydrogenolytic deprotection [1].

Scenario C: Reference Standard and Impurity Profiling for ANDA/DMF Filings

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Raltegravir potassium, the benzyl carbamate amidoxime serves as both a key starting material and a potential process impurity requiring characterization. Its sharp melting point and established CAS registry (518047-98-8) enable unambiguous identification in HPLC impurity profiles . The multi-vendor availability with certified analytical data supports the preparation of authenticated reference standards, which is a regulatory expectation for ANDA submissions per ICH Q7 and Q3A guidelines [1]. Procurement from suppliers providing full characterization packages (NMR, HPLC, MS, residual solvent analysis) directly addresses FDA deficiency letters related to starting material characterization [2].

Scenario D: Academic and CRO Medicinal Chemistry — Amidoxime-Based Library Synthesis

The compound offers a convenient entry point for synthesizing focused libraries of amidoxime-containing heterocycles (1,2,4-oxadiazoles, pyrimidines) for probe discovery. The Cbz group can be removed under neutral hydrogenolysis conditions compatible with acid- and base-sensitive functionality installed downstream, a key advantage over Boc-protected analogs that require acidic cleavage . The gem-dimethyl substitution enhances metabolic stability of derived compounds by blocking oxidative metabolism at the α-carbon, a recognized strategy in lead optimization programs [1].

Quote Request

Request a Quote for Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.